methyl 4-[(hydroxyimino)methyl]-5-[(4-methoxyphenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylate
Description
Methyl 4-[(hydroxyimino)methyl]-5-[(4-methoxyphenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound with a complex substitution pattern. Its structure includes:
- 1-Phenyl group: Provides steric bulk and aromatic interactions.
- 4-(Hydroxyimino)methyl group: A reactive oxime moiety capable of hydrogen bonding and coordination.
- 5-(4-Methoxyphenyl)sulfanyl group: Introduces electron-donating methoxy substituents, enhancing solubility and electronic modulation.
- 3-Methyl carboxylate: Establishes ester functionality, influencing lipophilicity and metabolic stability.
The methoxy group in the sulfanyl substituent differentiates it from analogs like the chloro-substituted derivative (CAS 318237-99-9, C₁₈H₁₄ClN₃O₃S) .
Properties
IUPAC Name |
methyl 4-[(E)-hydroxyiminomethyl]-5-(4-methoxyphenyl)sulfanyl-1-phenylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-25-14-8-10-15(11-9-14)27-18-16(12-20-24)17(19(23)26-2)21-22(18)13-6-4-3-5-7-13/h3-12,24H,1-2H3/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYBJOUCZYSCCG-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=C(C(=NN2C3=CC=CC=C3)C(=O)OC)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)SC2=C(C(=NN2C3=CC=CC=C3)C(=O)OC)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[(hydroxyimino)methyl]-5-[(4-methoxyphenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylate is a complex organic compound with significant potential for various biological applications. Its unique structure, which includes a pyrazole ring and several functional groups, suggests a diverse range of biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C19H17N3O4S
- Molecular Weight : 383.42 g/mol
- CAS Number : 318237-98-8
- Boiling Point : Approximately 573.7 °C (predicted)
- Density : 1.30 g/cm³ (predicted)
- pKa : 9.99 (predicted) .
Biological Activity Overview
Research indicates that compounds in the pyrazole family exhibit a variety of biological activities, including:
- Antiviral Activity : Some pyrazole derivatives have shown promising antiviral effects against viruses such as Hepatitis C Virus (HCV) and Respiratory Syncytial Virus (RSV). For instance, certain modifications in the pyrazole structure can enhance binding affinities to viral targets, leading to effective inhibition of viral replication .
- Antimicrobial Properties : There is evidence suggesting that this compound may possess antimicrobial properties. Similar compounds have demonstrated activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating bactericidal effects .
- Anti-inflammatory Effects : Some studies on related pyrazole derivatives have indicated potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is useful to compare it with other pyrazole derivatives:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-Methyl-1H-pyrazole | Basic scaffold without additional functional groups | Limited biological activity |
| 5-(4-Methoxyphenyl)-1H-pyrazole | Similar phenyl substitution | Moderate activity against some pathogens |
| Methyl 4-(hydroxyimino)-5-(4-methoxyphenyl)sulfanyl-pyrazole | Contains hydroxyimino and sulfanyl groups | Enhanced antiviral and antimicrobial activities |
The presence of the hydroxyimino and sulfanyl groups in this compound may contribute significantly to its enhanced biological activities compared to simpler derivatives.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to this compound:
- Antiviral Studies : Research has shown that certain pyrazole derivatives can inhibit HCV replication at micromolar concentrations, with selectivity indices indicating their potential as therapeutic agents .
- Antimicrobial Efficacy : A study demonstrated that related compounds exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also share these properties .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves interaction with specific enzymes or receptors, leading to inhibition of critical pathways in microbial growth or viral replication .
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structural features suggest several potential biological activities, making it a candidate for therapeutic applications:
- Anticancer Activity : Similar pyrazole derivatives have been studied for their anticancer properties. Research indicates that modifications in substituents can significantly influence binding affinities and biological activities. Investigations into the interactions of this compound with cancer cell lines could provide insights into its efficacy as an anticancer agent.
- Antimicrobial Properties : Compounds containing pyrazole rings have shown promise as antimicrobial agents. The presence of the sulfanyl group may enhance the compound's ability to interact with microbial targets, potentially leading to the development of new antibiotics .
- Enzyme Inhibition : The unique functional groups in methyl 4-[(hydroxyimino)methyl]-5-[(4-methoxyphenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylate suggest potential for enzyme inhibition studies. Understanding its interactions with specific enzymes could reveal mechanisms for therapeutic action .
Material Science Applications
Beyond biological applications, this compound may also find use in material science:
- Organic Electronics : The electronic properties of pyrazole derivatives make them suitable candidates for organic semiconductors. The ability to tune electronic characteristics through structural modifications could lead to advancements in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
- Sensing Applications : Due to its unique chemical structure, this compound may be explored for use in sensors, particularly those targeting specific ions or molecules in environmental monitoring .
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods, often involving multi-step reactions that include the formation of the pyrazole ring followed by the introduction of functional groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds .
Case Study 1: Anticancer Activity Assessment
A study investigated similar pyrazole compounds for their effects on various cancer cell lines. Results indicated that specific modifications led to enhanced cytotoxicity against breast cancer cells, suggesting a pathway for further research into this compound's potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Research focused on derivatives of pyrazole compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may exhibit similar properties, warranting further investigation into its antimicrobial mechanisms .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester at position 3 of the pyrazole ring is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields the corresponding carboxylic acid derivative:
The carboxylic acid product could further participate in condensation or amidation reactions.
Oxidation of the Sulfanyl Group
The 4-methoxyphenylsulfanyl group at position 5 can undergo oxidation to form sulfoxide or sulfone derivatives, depending on the oxidizing agent:
Sulfone derivatives are generally more electron-withdrawing, which could alter the pyrazole ring’s electronic properties and reactivity.
Reactivity of the Hydroxyimino (Oxime) Group
The hydroxyimino group at position 4 participates in two primary reactions:
a) Beckmann Rearrangement
Under acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub> or PCl<sub>5</sub>), the oxime undergoes rearrangement to form an amide:
For this compound, rearrangement would yield a pyrazole-substituted amide derivative .
b) Condensation Reactions
The oxime can react with carbonyl compounds (e.g., aldehydes) to form nitrones, which are useful in 1,3-dipolar cycloadditions:
This reactivity is leveraged in synthesizing heterocyclic frameworks .
Nucleophilic Aromatic Substitution at the Pyrazole Ring
The electron-deficient pyrazole ring may undergo substitution at position 5 if the sulfanyl group is replaced unde
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Findings from Comparative Analysis :
Substituent Effects on Electronic Properties: The methoxy group in the target compound (electron-donating) contrasts with the chloro group (electron-withdrawing) in CAS 318237-99-7. This difference may influence charge distribution, affecting binding to biological targets or catalytic interactions .
Bioactivity Trends: Pyrazole esters with methylsulfanyl groups () show significant analgesic activity (ED₅₀: 12–18 mg/kg), suggesting that the target compound’s sulfanyl-methoxy substituent may retain or enhance similar effects . Hydroxyimino groups (as in the target compound and ) enable hydrogen bonding, which could improve target affinity compared to non-oxime analogs .
Synthetic Accessibility :
- The target compound’s synthesis likely involves oximation of a carbonyl precursor (e.g., reacting a pyrazole aldehyde with hydroxylamine) and nucleophilic substitution for the sulfanyl group, as seen in related methodologies .
Q & A
Q. Basic
- X-ray crystallography : Employ SHELX software (SHELXL for refinement) to resolve the 3D structure, focusing on bond angles and torsion strains in the pyrazole ring .
- Spectroscopic methods :
- NMR : Analyze H and C shifts to confirm substituent positions (e.g., methoxyphenyl sulfanyl vs. hydroxyimino groups) .
- FT-IR : Identify carbonyl (C=O, ~1700 cm) and hydroxyimino (N–O, ~930 cm) vibrations .
- DFT calculations : Use Gaussian or ORCA to model electronic distributions and predict reactive sites .
What experimental approaches are recommended to study the reactivity of the hydroxyimino and sulfanyl groups?
Q. Advanced
- Kinetic studies : Monitor substituent stability under varying pH (e.g., hydroxyimino hydrolysis in acidic conditions) via UV-Vis or HPLC .
- Cross-coupling reactions : Test Pd-catalyzed Suzuki-Miyaura reactions on the sulfanyl group to introduce aryl/heteroaryl moieties .
- Redox behavior : Use cyclic voltammetry to assess hydroxyimino redox activity, which may inform catalytic or biological applications .
How can molecular docking studies elucidate potential biological targets for this compound?
Q. Advanced
- Target selection : Prioritize enzymes with known pyrazole interactions (e.g., cyclooxygenase-2 for anti-inflammatory studies) .
- Docking workflow :
- Validation : Compare docking poses with crystallographic data from similar pyrazole derivatives in the Protein Data Bank (PDB) .
What experimental designs are appropriate for assessing environmental stability and degradation pathways?
Q. Advanced
- Hydrolytic degradation : Expose the compound to buffered solutions (pH 4–9) at 25–50°C, analyzing degradation products via LC-MS/MS .
- Photolysis studies : Use simulated sunlight (Xe lamp) to track sulfanyl group oxidation to sulfoxide/sulfone derivatives .
- Ecotoxicology : Apply OECD Test Guideline 201 (algae growth inhibition) to evaluate aquatic toxicity, correlating results with logP values .
How can contradictory data on biological activity be resolved for this compound?
Q. Advanced
- Dose-response profiling : Conduct assays across a broad concentration range (nM–mM) to identify non-linear effects .
- Impurity analysis : Use HPLC-ELSD to detect synthetic byproducts (e.g., unreacted intermediates) that may confound bioactivity results .
- Structural analogs : Compare activity with derivatives lacking the hydroxyimino group to isolate its pharmacological role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
